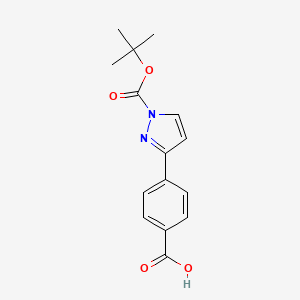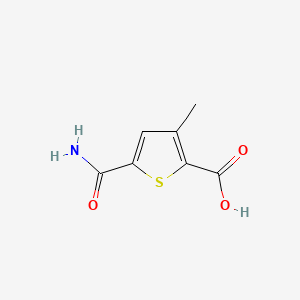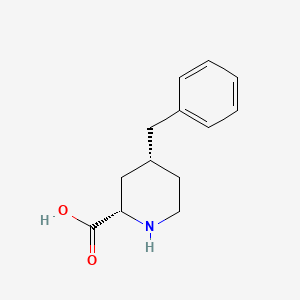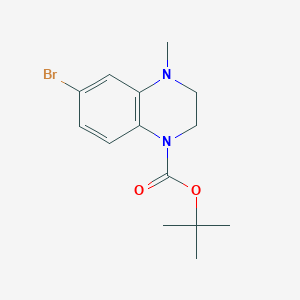
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indole ring, an imino group, and a sulfanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between the indole derivative and an amine, typically under dehydrating conditions.
Formation of the Sulfanone Moiety: The sulfanone group is introduced through the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanone moiety can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Proteins: Altering protein function or stability through covalent or non-covalent interactions.
Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with receptors or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Uniqueness
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H14Cl2N2OS |
|---|---|
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indol-6-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride |
InChI |
InChI=1S/C9H12N2OS.2ClH/c1-13(10,12)8-3-2-7-4-5-11-9(7)6-8;;/h2-3,6,10-11H,4-5H2,1H3;2*1H |
Clé InChI |
GFCRULNSRDPRBP-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)C1=CC2=C(CCN2)C=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)


![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)





![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)



![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
